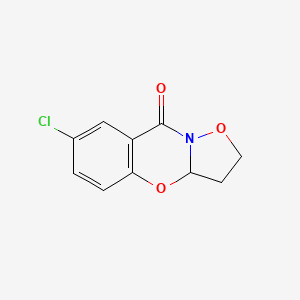

Seclazone

Description

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-3,3a-dihydro-2H-[1,2]oxazolo[3,2-b][1,3]benzoxazin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3/c11-6-1-2-8-7(5-6)10(13)12-9(15-8)3-4-14-12/h1-2,5,9H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXVKXXKKLBDDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CON2C1OC3=C(C2=O)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10865465 | |

| Record name | 7-Chloro-3,3a-dihydro-2H,9H-[1,2]oxazolo[3,2-b][1,3]benzoxazin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29050-11-1 | |

| Record name | Seclazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29050-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Seclazone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029050111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Seclazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294833 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Chloro-3,3a-dihydro-2H,9H-[1,2]oxazolo[3,2-b][1,3]benzoxazin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-chloro-2,6-dioxa-7-azatricyclo[7.4.0.0,3,7]trideca-1(13),9,11-trien-8-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SECLAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW3UZ4I1A8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Seclazone

This guide provides a comprehensive technical overview of the mechanism of action of Seclazone, a non-steroidal anti-inflammatory drug (NSAID). Designed for researchers, scientists, and drug development professionals, this document delves into the molecular and cellular pathways modulated by Seclazone and its active metabolite, offering insights grounded in experimental evidence.

Introduction to Seclazone: A Prodrug with a Salicylate Core

Seclazone (7-chloro-3,3a-dihydro-2H,9H-isoxazolo[3,2-b][1][2]benzoxazin-9-one) is recognized for its anti-inflammatory, analgesic, and antipyretic properties.[1] A critical aspect of its pharmacology is its nature as a prodrug. Following oral administration, Seclazone undergoes rapid and extensive first-pass metabolism in the intestinal wall, converting it to its active metabolite, 5-chlorosalicylic acid.[3] Notably, unchanged Seclazone is not detected in the systemic circulation, indicating that the therapeutic effects are mediated by 5-chlorosalicylic acid.[3] Salicylic acid and its derivatives are a well-established class of NSAIDs, and understanding the actions of this active metabolite is key to elucidating the mechanistic pathways of Seclazone. This guide will therefore focus on the activities of 5-chlorosalicylic acid.

Primary Mechanism of Action: Inhibition of Prostaglandin Synthesis via Cyclooxygenase (COX) Inhibition

The hallmark of NSAID activity is the inhibition of prostaglandin synthesis. Prostaglandins are key lipid mediators of inflammation, pain, and fever. Their synthesis is initiated by the release of arachidonic acid from cell membranes, which is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. PGH2 is subsequently metabolized to various pro-inflammatory prostaglandins.[4]

The inhibition of COX enzymes by 5-chlorosalicylic acid would lead to a reduction in the production of pro-inflammatory prostaglandins, such as PGE2, at the site of inflammation. This reduction in prostaglandin levels is a cornerstone of the anti-inflammatory and analgesic effects observed with Seclazone administration.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

To quantitatively assess the inhibitory potential of 5-chlorosalicylic acid on COX-1 and COX-2, a fluorometric or colorimetric activity assay can be employed.[1][7][8][9]

Objective: To determine the IC50 values of 5-chlorosalicylic acid for COX-1 and COX-2.

Methodology:

-

Enzyme and Reagent Preparation:

-

Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

-

A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a fluorometric or colorimetric probe (e.g., Amplex Red or N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD), a cofactor (e.g., hematin), and the substrate (arachidonic acid) are prepared.[1][7]

-

-

Assay Procedure:

-

The assay is performed in a 96-well plate format.

-

The reaction mixture containing buffer, probe, and cofactor is added to the wells.

-

Various concentrations of 5-chlorosalicylic acid (dissolved in a suitable solvent like DMSO) are added to the test wells. Control wells receive the solvent alone.

-

The reaction is initiated by the addition of the COX enzyme (either COX-1 or COX-2).

-

The plate is incubated at 37°C for a specified time (e.g., 10-20 minutes).

-

The reaction is started by adding arachidonic acid.

-

-

Data Acquisition and Analysis:

-

The fluorescence or absorbance is measured using a plate reader at the appropriate wavelength.

-

The percentage of COX inhibition is calculated for each concentration of 5-chlorosalicylic acid compared to the control.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Table 1: Hypothetical Comparative COX Inhibition Data

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) |

| 5-Chlorosalicylic Acid | Data not available | Data not available | Data not available |

| Ibuprofen | 15 | 25 | 0.6 |

| Celecoxib | 7.6 | 0.04 | 190 |

| Aspirin | 0.5 | 10 | 0.05 |

Note: The values for Ibuprofen, Celecoxib, and Aspirin are approximate and for comparative purposes only. The lack of specific data for 5-chlorosalicylic acid highlights a key area for future research.

Antagonism of Bradykinin Signaling

Beyond its effects on prostaglandin synthesis, Seclazone has demonstrated noteworthy anti-bradykinin activity in both in vivo and in vitro studies.[10] Bradykinin is a potent inflammatory mediator that contributes to vasodilation, increased vascular permeability, and pain. It exerts its effects through the activation of two main G-protein coupled receptors, B1 and B2.[11]

The precise mechanism of Seclazone's anti-bradykinin action is not fully elucidated in the available literature. It could potentially involve direct antagonism of bradykinin receptors by Seclazone or its active metabolite, 5-chlorosalicylic acid. Alternatively, it may indirectly interfere with the downstream signaling pathways activated by bradykinin. The antagonism of bradykinin B2 receptors, for instance, has been shown to prevent inflammatory responses in human endothelial cells by inhibiting the NF-κB pathway.[12]

Experimental Protocol: In Vitro Bradykinin B2 Receptor Functional Assay

A cell-based functional assay measuring calcium mobilization can be used to investigate the potential antagonistic activity of 5-chlorosalicylic acid on the bradykinin B2 receptor.[11][13]

Objective: To determine if 5-chlorosalicylic acid can inhibit bradykinin-induced calcium flux in cells expressing the B2 receptor.

Methodology:

-

Cell Culture:

-

A cell line stably expressing the human bradykinin B2 receptor (e.g., HEK293 or CHO cells) is cultured under standard conditions.

-

-

Calcium Indicator Loading:

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

-

-

Assay Procedure:

-

The loaded cells are washed and resuspended in a suitable assay buffer.

-

The cells are pre-incubated with various concentrations of 5-chlorosalicylic acid or a known B2 receptor antagonist (e.g., Icatibant) as a positive control.

-

The baseline fluorescence is measured.

-

Bradykinin is added to the wells to stimulate the B2 receptor, and the change in intracellular calcium concentration is monitored by measuring the fluorescence intensity over time using a fluorometric plate reader.

-

-

Data Analysis:

-

The increase in fluorescence upon bradykinin stimulation is quantified.

-

The inhibitory effect of 5-chlorosalicylic acid is determined by comparing the calcium response in the presence and absence of the compound.

-

The IC50 value for the inhibition of bradykinin-induced calcium signaling can be calculated.

-

Potential Effects on Other Inflammatory Pathways

To provide a comprehensive understanding, it is important to consider other potential targets in the inflammatory cascade.

-

Lipoxygenase (LOX) Pathway: Arachidonic acid can also be metabolized by lipoxygenase enzymes to produce leukotrienes, which are potent chemoattractants and mediators of bronchoconstriction.[14] Some NSAIDs can dually inhibit both COX and LOX pathways.[15][16] Further investigation is required to determine if 5-chlorosalicylic acid has any significant inhibitory effect on 5-lipoxygenase (5-LOX).

-

Phospholipase A2 (PLA2) Activity: The initial step in the generation of both prostaglandins and leukotrienes is the liberation of arachidonic acid from membrane phospholipids by phospholipase A2 (PLA2). Inhibition of PLA2 would represent an upstream anti-inflammatory mechanism. It is currently unknown whether Seclazone or its metabolite affects PLA2 activity.

Diuretic Properties: A Potential Link to Carbonic Anhydrase Inhibition

Seclazone has been reported to possess diuretic properties.[1] While the exact mechanism is not fully established, a plausible explanation lies in the potential for its active metabolite, 5-chlorosalicylic acid, to inhibit carbonic anhydrase.[17] Carbonic anhydrase inhibitors are a class of diuretics that act on the proximal convoluted tubule of the nephron to increase the excretion of bicarbonate, sodium, potassium, and water. Thiazide-like diuretics, for instance, act on the distal convoluted tubule to inhibit the sodium-chloride symporter.[18][19] Further studies are necessary to confirm the carbonic anhydrase inhibitory activity of 5-chlorosalicylic acid and its contribution to the diuretic effect of Seclazone.

Conclusion and Future Directions

The mechanism of action of Seclazone is primarily attributable to its active metabolite, 5-chlorosalicylic acid. The core of its anti-inflammatory, analgesic, and antipyretic effects likely resides in the inhibition of cyclooxygenase enzymes, leading to a reduction in pro-inflammatory prostaglandin synthesis. Additionally, its documented anti-bradykinin activity presents another significant facet of its pharmacological profile, although the precise molecular interactions remain to be fully elucidated.

Future research should focus on:

-

Determining the specific IC50 values of 5-chlorosalicylic acid for COX-1 and COX-2 to understand its selectivity profile.

-

Elucidating the molecular mechanism of its anti-bradykinin effects, specifically whether it involves direct receptor antagonism.

-

Investigating its potential modulatory effects on the lipoxygenase and phospholipase A2 pathways.

-

Confirming the inhibition of carbonic anhydrase by 5-chlorosalicylic acid and its role in the diuretic properties of Seclazone.

A deeper understanding of these mechanistic details will not only refine our knowledge of Seclazone's pharmacology but also inform the development of future anti-inflammatory therapeutics with improved efficacy and safety profiles.

References

-

Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. [Link]

-

The in vivo antibradykinin activity of seclazone (7-chloro-3,3a-dihydro-2H,9H-isoxazolo(3,2-b) (1,3)benzoxazin-9-one), a new anti-inflammatory agent. PubMed. [Link]

-

SECLAZONE: BIOTRANSFORMATION DURING ABSORPTION IN THE RAT, BINDING IN PLASMA, AND DISAPPEARANCE FROM PLASMA IN THE DOG. ScienceDirect. [Link]

-

In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist. NIH. [Link]

-

Hi-Affi™ In Vitro Cell based Bradykinin Receptor Functional Assay Service. Creative Biolabs. [Link]

-

IC50 (μg/mL) values of the isolated compounds against COX-2, 5-LOX, and BchE enzymes. ResearchGate. [Link]

-

Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. ResearchGate. [Link]

-

A Robust Bioassay of the Human Bradykinin B2 Receptor That Extends Molecular and Cellular Studies: The Isolated Umbilical Vein. MDPI. [Link]

-

Antagonism of bradykinin B2 receptor prevents inflammatory responses in human endothelial cells by quenching the NF-kB pathway activation. PubMed. [Link]

-

Bradykinin measurement by liquid chromatography tandem mass spectrometry in subjects with hereditary angioedema enhanced by cold activation. PubMed Central. [Link]

-

Determination of bradykinin-(1-5) in inflammatory exudate by a new ELISA as a reliable indicator of bradykinin generation. PubMed. [Link]

-

5-Chlorosalicylic Acid. PubChem. [Link]

-

Cyclooxygenase-2-dependent and -independent inhibition of proliferation of colon cancer cells by 5-aminosalicylic acid. PubMed. [Link]

-

Bradykinin Measurement by LC-MS/MS in Hereditary Angioedema Subjects Enhanced by Cold Activation. medRxiv. [Link]

-

What is the mechanism of action of Metolazone (a thiazide-like diuretic) in its drug class?. Dr. Oracle. [Link]

-

Bradykinin measurement by liquid chromatography tandem mass spectrometry in subjects with hereditary angioedema enhanced by cold activation. PubMed. [Link]

-

The Essential Role of 5-Chlorosalicylic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Role of bradykinin in the diagnosis and management of angioedema. NIHR. [Link]

-

5-CHLOROSALICYLIC ACID. precisionFDA. [Link]

-

5-aminosalicylic acid mediates expression of cyclooxygenase-2 and 15-hydroxyprostaglandin dehydrogenase to suppress colorectal tumorigenesis. PubMed. [Link]

-

What is the physiology of diuretic action?. Dr. Oracle. [Link]

-

Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages. PubMed. [Link]

-

5-chlorosalicylic acid. Semantic Scholar. [Link]

-

Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy?. PubMed. [Link]

-

Diuretic agents. Mechanisms of action and clinical uses. PubMed. [Link]

-

Metolazone. Wikipedia. [Link]

-

Prostaglandins and leukotrienes: advances in eicosanoid biology. PubMed. [Link]

-

Physiological and pharmacological regulation of prostaglandin and leukotriene production by macrophages. PubMed. [Link]

-

Leukotriene synthesis by human gastrointestinal tissues. PubMed. [Link]

-

Prostaglandins and Leukotrienes. ResearchGate. [Link]

-

Biosynthesis of various prostaglandins and leukotrienes. ResearchGate. [Link]

Sources

- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Prostaglandins and leukotrienes: advances in eicosanoid biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-aminosalicylic acid mediates expression of cyclooxygenase-2 and 15-hydroxyprostaglandin dehydrogenase to suppress colorectal tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. benchchem.com [benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. In vitro studies of a bradykinin B1/B2 antagonist linked to a human neutrophil elastase inhibitor; a heterodimer for the treatment of inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hi-Affi™ In Vitro Cell based Bradykinin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 12. Antagonism of bradykinin B2 receptor prevents inflammatory responses in human endothelial cells by quenching the NF-kB pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Physiological and pharmacological regulation of prostaglandin and leukotriene production by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 5-Chlorosalicylic acid | 321-14-2 | FC38942 | Biosynth [biosynth.com]

- 18. droracle.ai [droracle.ai]

- 19. Metolazone - Wikipedia [en.wikipedia.org]

Seclazone: A Pharmacological Retrospective and Technical Analysis

An In-depth Guide for Researchers and Drug Development Professionals

Foreword

This technical guide offers a comprehensive exploration of seclazone, a compound with a unique pharmacological profile. Developed as a non-steroidal anti-inflammatory drug (NSAID), seclazone's journey from discovery to its place in therapeutic history provides valuable insights for today's researchers and drug development professionals. This document delves into the core of its discovery, its multifaceted mechanism of action, its metabolic fate, and its clinical context. By examining the scientific underpinnings of seclazone, we aim to provide a detailed and authoritative resource that not only chronicles its past but also informs future drug discovery endeavors.

Discovery and Developmental History: A Wallace Laboratories Innovation

Seclazone, chemically known as 7-chloro-3,3a-dihydro-2H,9H-isoxazolo[3,2-b][1]benzoxazin-9-one, emerged from the research and development pipeline of Wallace Laboratories in Cranbury, New Jersey. It was conceived as an ingenious prodrug, designed to deliver the potent anti-inflammatory and analgesic agent, 5-chlorosalicylic acid, through a cyclized isoxazolobenzoxazone structure[2]. This innovative approach aimed to enhance the therapeutic index of the active metabolite.

Pharmacological Profile: A Dual-Action Agent

Seclazone presented a compelling pharmacological profile characterized by anti-inflammatory, analgesic, and antipyretic properties. A notable feature that distinguished it from many of its contemporaries was its possession of diuretic and uricosuric activities.

Anti-Inflammatory and Analgesic Mechanism of Action

Seclazone's anti-inflammatory effects are, in part, attributable to its significant anti-bradykinin activity. Bradykinin is a potent inflammatory mediator that contributes to pain, vasodilation, and increased vascular permeability. By antagonizing the effects of bradykinin, seclazone could effectively mitigate key aspects of the inflammatory cascade.

Importantly, early studies indicated that seclazone's anti-inflammatory action was not mediated by stimulation of the pituitary-adrenal axis, a mechanism common to corticosteroids. This suggested a distinct and direct peripheral anti-inflammatory effect.

Uricosuric Properties: A Potential for Gout Management

A key pharmacological characteristic of seclazone was its uricosuric effect. Uricosuric agents enhance the renal excretion of uric acid, thereby lowering its concentration in the blood. This mechanism is particularly relevant in the management of gout, a condition characterized by the deposition of uric acid crystals in the joints, leading to painful inflammatory arthritis.

The uricosuric action of drugs typically involves the inhibition of urate transporters in the proximal tubules of the kidneys, preventing the reabsorption of uric acid back into the bloodstream. While the specific interaction of seclazone or its active metabolite with urate transporters was not extensively detailed in the available literature, its classification as a uricosuric agent positioned it as a potential therapeutic option for hyperuricemia and gout.

Metabolism and Pharmacokinetics: The Prodrug Concept in Action

A fundamental aspect of seclazone's pharmacology is its nature as a prodrug. Following oral administration, seclazone is rapidly and extensively metabolized in the intestinal wall to its active form, 5-chlorosalicylic acid. In fact, studies in animal models and humans demonstrated that unchanged seclazone was not detectable in the systemic circulation. This biotransformation is a critical determinant of its pharmacological activity.

The active metabolite, 5-chlorosalicylic acid, is responsible for the observed anti-inflammatory, analgesic, and uricosuric effects. Understanding this metabolic pathway is crucial for interpreting the drug's efficacy and potential interactions.

Clinical Considerations and Legacy

Despite its promising and multifaceted pharmacological profile, seclazone did not achieve widespread or lasting clinical use. The reasons for this are not explicitly detailed in the readily available scientific literature, which often focuses on preclinical findings. The discontinuation of a drug's development or its withdrawal from the market can be due to a variety of factors, including but not limited to:

-

Efficacy: Its clinical effectiveness in treating conditions like rheumatoid arthritis or gout may not have been superior to existing therapies.

-

Adverse Effects: Unforeseen or a higher-than-acceptable incidence of adverse drug reactions could have emerged during later-stage clinical trials.

-

Pharmacokinetic Challenges: While the prodrug concept was innovative, issues related to consistent and predictable delivery of the active metabolite could have arisen.

-

Commercial Viability: The pharmaceutical market is competitive, and strategic business decisions can influence a drug's trajectory.

The lack of extensive clinical trial data in the public domain for seclazone, particularly in the context of gout, makes a definitive assessment of its clinical performance challenging.

Technical Methodologies and Experimental Protocols

To provide a practical context for the research conducted on seclazone, this section outlines the types of experimental protocols that would have been employed to characterize its pharmacological properties.

In Vivo Assessment of Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

This widely used animal model assesses the ability of a compound to reduce acute inflammation.

Protocol:

-

Animal Model: Male Sprague-Dawley rats (150-200g).

-

Groups:

-

Vehicle control (e.g., 0.5% carboxymethylcellulose solution).

-

Seclazone (various doses, orally administered).

-

Positive control (e.g., indomethacin).

-

-

Procedure:

-

One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.

-

Paw volume is measured at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Evaluation of Uricosuric Activity in a Rat Model

This protocol is designed to measure the effect of a test compound on the urinary excretion of uric acid.

Protocol:

-

Animal Model: Male Wistar rats (200-250g).

-

Acclimatization: Animals are housed in metabolic cages for 24 hours prior to the experiment to allow for acclimatization and collection of baseline urine.

-

Groups:

-

Vehicle control.

-

Seclazone (various doses, orally administered).

-

Positive control (e.g., probenecid).

-

-

Procedure:

-

Following drug administration, urine is collected over a 24-hour period.

-

The volume of urine is recorded.

-

Uric acid concentration in the urine is determined using a uricase-based enzymatic assay.

-

-

Data Analysis: The total amount of uric acid excreted over 24 hours is calculated for each group and compared.

Visualizing the Science of Seclazone

To further elucidate the concepts discussed, the following diagrams provide a visual representation of seclazone's mechanism and experimental evaluation.

Caption: Metabolic activation and primary pharmacological actions of seclazone.

Caption: Hypothesized mechanism of seclazone's uricosuric effect.

Conclusion: Lessons from a Multifaceted Molecule

Seclazone stands as a testament to the innovative spirit of pharmaceutical research in the latter half of the 20th century. Its design as a prodrug and its dual anti-inflammatory and uricosuric properties highlight a sophisticated approach to drug development. While it may not have become a mainstay in clinical practice, the study of seclazone offers valuable lessons in medicinal chemistry, pharmacology, and the complex path from laboratory discovery to therapeutic application. For today's scientists, the story of seclazone underscores the importance of understanding not just a drug's mechanism of action, but also its metabolic fate and the broader clinical landscape in which it must ultimately prove its worth.

References

-

Aspirin and Related Drugs. (n.d.). National Academic Digital Library of Ethiopia. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the In Vivo Pharmacokinetics and Metabolism of Seclazone

Abstract

Seclazone (7-chloro-3,3a-dihydro-2H,9H-isoxazolo(3,2-b)(1,3)benzoxazin-9-one) is a novel anti-inflammatory agent with uricosuric properties. A thorough understanding of its pharmacokinetics—what the body does to the drug—is paramount for optimizing its therapeutic potential and ensuring safety. This technical guide provides a comprehensive overview of the in vivo absorption, distribution, metabolism, and excretion (ADME) of Seclazone. We will delve into the experimental methodologies used to characterize its metabolic fate, explain the rationale behind these scientific choices, and present the findings in a clear, structured format for researchers, scientists, and drug development professionals.

Introduction to Seclazone and Pharmacokinetic Principles

Seclazone emerged as a promising therapeutic agent for inflammatory conditions. Its efficacy and safety are intrinsically linked to its pharmacokinetic (PK) profile, which governs the concentration of the drug and its metabolites at the site of action and throughout the body over time.[1][2] The four pillars of pharmacokinetics—Absorption, Distribution, Metabolism, and Excretion (ADME)—provide the framework for this analysis.[1][3][4] Understanding ADME is critical for determining dosing regimens, predicting potential drug-drug interactions, and designing safer, more effective therapies.[1][3]

In Vivo Pharmacokinetics of Seclazone

Absorption: The Journey into Systemic Circulation

For an orally administered drug like Seclazone, absorption involves its movement from the gastrointestinal (GI) tract into the bloodstream.[1][3] Studies in rats have shown that Seclazone, while stable in the GI tract, is subject to extensive first-pass metabolism.[5] In fact, the intestinal wall itself rapidly converts Seclazone to its primary metabolite, 5-chlorosalicylic acid.[5] This pre-systemic metabolism is so significant that no unchanged Seclazone can be detected in the systemic circulation after oral administration in either rats or dogs.[5]

The absorption process from the isolated rat intestine follows first-order kinetics with a remarkably short half-life of 5 minutes.[5] This indicates a very rapid uptake and immediate biotransformation.[5]

Distribution: Reaching the Target Tissues

Once a drug enters the systemic circulation, it is distributed to various tissues and organs.[3][4] A key factor influencing distribution is the binding of the drug to plasma proteins, such as albumin.[1] Only the unbound, or "free," drug is able to leave the bloodstream and exert its pharmacological effect.[1] Both Seclazone and its principal metabolite, 5-chlorosalicylic acid, are known to be appreciably bound to plasma proteins.[5] This high degree of protein binding can limit the volume of distribution and affect the drug's overall clearance.[3]

Metabolism: Biotransformation and Metabolite Identification

Metabolism, or biotransformation, is the process by which the body chemically modifies drugs, primarily in the liver, to facilitate their elimination.[3][4] This process is often mediated by enzyme systems like the Cytochrome P450 (CYP) family.[3]

For Seclazone, metabolism is extensive and begins even before the drug reaches systemic circulation.[5]

-

First-Pass Metabolism: As noted, the intestinal wall is a major site of Seclazone metabolism, converting it to 5-chlorosalicylic acid.[5] This metabolite is the only compound detected in the blood after oral administration of Seclazone.[5]

-

Hepatic Metabolism: In the hepatic portal circulation of the rat, Seclazone that has been absorbed disappears with a half-life of about 5 minutes, while its metabolite, 5-chlorosalicylic acid, has a longer half-life of approximately 30 minutes.[5]

The identification of metabolites is a crucial step in drug development to understand the complete disposition of the drug and to assess the potential activity or toxicity of the metabolites themselves.[6][7]

Table 1: Summary of Identified Seclazone Metabolites

| Metabolite | Site of Formation | Species |

|---|

| 5-Chlorosalicylic Acid | Intestinal Wall, Liver | Rat, Dog |

Excretion: Eliminating the Drug from the Body

Excretion is the final step in removing a drug and its metabolites from the body, primarily via the kidneys (urine) or the liver (bile and feces).[1][3] For drugs to be efficiently excreted by the kidneys, they typically need to be metabolized into more water-soluble (hydrophilic) compounds.[3] While specific excretion data for Seclazone's metabolites is not detailed in the provided results, the formation of 5-chlorosalicylic acid represents a conversion to a more polar molecule, which would facilitate renal clearance.

Methodologies for In Vivo Pharmacokinetic and Metabolism Studies

The characterization of Seclazone's ADME profile relies on a series of well-established experimental protocols and advanced analytical techniques.

In Vivo Study Design: A Step-by-Step Protocol

The following outlines a typical workflow for an in vivo pharmacokinetic study, such as those performed on rats and dogs to evaluate Seclazone.

-

Animal Model Selection: Rodent (rat) and non-rodent (dog) species are commonly used in preclinical studies to identify potential differences in metabolism and pharmacokinetics before moving to human trials.[8]

-

Drug Administration: The drug (Seclazone) is administered, typically via the intended clinical route (e.g., oral gavage) and often an intravenous route as well to determine absolute bioavailability.

-

Serial Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) to capture the drug's absorption, distribution, and elimination phases.[9]

-

Urine and Feces Collection: To create a complete picture of the drug's excretion pathways, urine and feces are collected over a set period (e.g., 24 or 48 hours).[10]

-

Sample Preparation: Biological samples (plasma, urine, feces) are complex matrices.[11] Therefore, sample preparation, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, is required to isolate the drug and its metabolites before analysis.[12]

-

Bioanalysis: Processed samples are analyzed using sensitive and specific analytical methods to quantify the parent drug and its metabolites.[11][13]

-

Pharmacokinetic Parameter Calculation: The concentration-time data is used to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), and elimination half-life (t½).[9]

Visualization of a Typical In Vivo PK Study Workflow

Caption: Workflow of a typical in vivo pharmacokinetic study.

Advanced Analytical Techniques for Quantification and Identification

The accurate measurement of drugs and their metabolites in biological fluids is essential.[11] Modern drug metabolism studies heavily rely on Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[6][7]

-

Liquid Chromatography (LC): This technique separates the parent drug from its metabolites and endogenous matrix components based on their physicochemical properties.[13]

-

Tandem Mass Spectrometry (MS/MS): This provides highly sensitive and selective detection and quantification.[11][12] It can also provide structural information to help identify unknown metabolites.[7] High-resolution mass spectrometry (HRMS) is particularly powerful for elucidating metabolite structures.[14]

Scientific Rationale and Field-Proven Insights

-

Why the Extensive First-Pass Effect Matters: The finding that Seclazone is completely metabolized before reaching systemic circulation is a critical piece of information.[5] It suggests that Seclazone itself may be acting as a prodrug, with its primary metabolite, 5-chlorosalicylic acid, being the major systemically available and potentially active moiety. This has profound implications for drug development, as all subsequent efficacy and toxicology assessments must focus on the metabolite's profile.

-

The Importance of Multi-Species Studies: Conducting studies in both rats and dogs is a standard practice.[8] It helps to identify potential species differences in metabolism, which can be critical for predicting how a drug will behave in humans. If a major human metabolite is not formed in the animal species used for toxicology studies, the safety of that metabolite has not been properly assessed.

Conclusion

The in vivo pharmacokinetic profile of Seclazone is characterized by rapid absorption followed by extensive and immediate first-pass metabolism, primarily in the intestinal wall, to 5-chlorosalicylic acid.[5] Consequently, unchanged Seclazone is not detected systemically after oral administration.[5] The resulting metabolite shows significant binding to plasma proteins.[5] This comprehensive metabolic conversion highlights the critical importance of characterizing the ADME profile early in drug development. Future research should focus on the pharmacokinetic and pharmacodynamic properties of 5-chlorosalicylic acid to fully understand the therapeutic potential and safety profile of Seclazone administration.

References

- Edelson, J., & Douglas, J. F. (n.d.). SECLAZONE: BIOTRANSFORMATION DURING ABSORPTION IN THE RAT, BINDING IN PLASMA, AND DISAPPEARANCE FROM PLASMA IN THE DOG. Drug Metabolism and Disposition, 1(6), 737-741.

- Neskhome, J. (2024). Pharmacokinetics: The Science behind Drug Absorption, Distribution, Metabolism and Excretion. Journal of Applied Pharmacy, 16, 413.

- (2024). Pharmacokinetics: Understanding the Absorption, Distribution, Metabolism, and Excretion of Drugs.

- Pharmaron. (n.d.). Metabolite Identification.

- (n.d.). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices.

- Prasain, J. (n.d.). Quantitative analysis of small molecules in biological samples.

- El-Beqqali, A., & Kussak, A. (n.d.). Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples. PubMed.

- Knihnicki, P. (2015). Analytical methodologies for determination of benzodiazepines in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 113.

- (n.d.). Pharmacokinetics of chlorzoxazone in humans. PubMed.

- AB SCIEX. (2014). Insights from the experts series - Metabolite Identification [Video]. YouTube.

- Drummer, O. H. (n.d.). Methods for the measurement of benzodiazepines in biological samples. PubMed.

- Celerion. (n.d.). Metabolite Profiling.

- EKG Science. (2022). Pharmacokinetics: Absorption, Distribution, Metabolism & Excretion [Video]. YouTube.

- SCIEX. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS) [Video]. YouTube.

- (n.d.). Pharmacokinetics: The Absorption, Distribution, and Excretion of Drugs. Lippincott.

- (n.d.). Review: metabolism of immunosuppressant drugs. PubMed.

- Zhang, S. (2017). Identification and quantification of nitrofurazone metabolites by ultraperformance liquid chromatography–quadrupole time-of-flight high-resolution mass spectrometry with precolumn derivatization. Analytical and Bioanalytical Chemistry, 409(9).

- (n.d.). Studies on absorption, distribution, metabolism and excretion of ceftazidime in Japan.

- Setchell, K. D., & Clerici, C. (n.d.). Metabolism of secoisolariciresinol-diglycoside the dietary precursor to the intestinally derived lignan enterolactone in humans. PubMed.

- Kalász, H., Magyar, K., Szőke, É., Adeghate, E., Adem, A., Hasan, M. Y., Nurulain, S. M., Tekes, K. (2014). Metabolism of selegiline [(-)-deprenyl)]. Current Medicinal Chemistry, 21(13), 1522-30.

- (n.d.). Clinical Pharmacokinetics and Pharmacodynamics of Selegiline. Semantic Scholar.

- Paulson, S. K., Engel, L., Reitz, B., Bolten, S., Burton, E. G., Maziasz, T. J., Mehdi, N., & Karim, A. (n.d.). Pharmacokinetics, tissue distribution, metabolism, and excretion of celecoxib in rats. PubMed.

- Prompila, N., Wittayalertpanya, S., & Komolmit, P. (2007). A study on the pharmacokinetics of chlorzoxazone in healthy Thai volunteers. Journal of the Medical Association of Thailand, 90(1), 160-6.

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. m.youtube.com [m.youtube.com]

- 3. longdom.org [longdom.org]

- 4. downloads.lww.com [downloads.lww.com]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. pharmaron.com [pharmaron.com]

- 9. A study on the pharmacokinetics of chlorzoxazone in healthy Thai volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics, tissue distribution, metabolism, and excretion of celecoxib in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methods for the measurement of benzodiazepines in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. uab.edu [uab.edu]

- 14. Metabolite Profiling - Celerion [celerion.com]

Abstract

Seclazone, a non-steroidal anti-inflammatory agent, has demonstrated analgesic and antipyretic properties. This technical guide provides an in-depth exploration of the primary biological targets of Seclazone, with a critical focus on its active metabolite, 5-chlorosalicylic acid (5-CSA). We will elucidate the metabolic activation of Seclazone and delve into the mechanistic interactions of its metabolite with key inflammatory pathways, particularly the bradykinin system. Furthermore, we will examine the available evidence regarding its effects on cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental protocols and data.

Introduction: The Prodrug Nature of Seclazone

Seclazone (7-chloro-3,3a-dihydro-2H, 9H-isoxazolo [3,2-b][1][2] benzoxazin-9-one) is a compound that, upon oral administration, undergoes rapid and extensive first-pass metabolism. In vivo studies in rats have shown that Seclazone is converted to its primary active metabolite, 5-chlorosalicylic acid (5-CSA), by the intestinal wall.[3] Notably, no unchanged Seclazone is detected in the systemic circulation following oral administration.[3] This positions Seclazone as a prodrug, with its pharmacological effects being predominantly attributable to the actions of 5-CSA.

This guide will, therefore, focus on the biological targets of 5-CSA as the pharmacologically active entity. Understanding this metabolic conversion is fundamental to interpreting the mechanism of action of Seclazone.

Figure 1: Metabolic activation of Seclazone to 5-chlorosalicylic acid (5-CSA).

Primary Target: The Bradykinin Receptor Pathway

A significant body of evidence points towards the bradykinin system as a primary target for the anti-inflammatory effects of Seclazone's active metabolite. Bradykinin is a potent inflammatory mediator involved in pain, vasodilation, and increased vascular permeability.[4] Its effects are mediated through two main G-protein coupled receptors: B1 and B2.[2]

Anti-Bradykinin Activity of Meseclazone and 5-CSA

Meseclazone, a compound structurally related to Seclazone, and 5-CSA have been shown to antagonize bradykinin-induced bronchoconstriction.[1] However, their potency in this regard is lower than that of other non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[1] This suggests a potential interaction with bradykinin receptors, although the exact nature of this interaction (competitive vs. non-competitive antagonism) and the specific receptor subtype (B1 or B2) require further elucidation.

One study noted that the order of potency for this anti-bradykinin effect did not correlate with the in vitro relaxation of tracheal smooth muscle, an effect potentially linked to prostaglandin synthesis inhibition.[1] This observation hints that the anti-bradykinin action may be independent of the cyclooxygenase pathway.

Investigation of Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

Given Seclazone's classification as an NSAID, a thorough investigation into its and its metabolite's effects on the primary targets of traditional NSAIDs—the cyclooxygenase (COX) enzymes—is warranted. Additionally, the lipoxygenase (LOX) pathway, which is responsible for the production of pro-inflammatory leukotrienes, represents another potential target.

Other Potential Metabolites and Their Biological Activities

Experimental Protocols

To facilitate further research into the precise mechanisms of Seclazone and its metabolites, the following are detailed protocols for key in vitro assays.

Bradykinin B2 Receptor Functional Assay (Calcium Flux)

This assay determines the ability of a test compound to antagonize the bradykinin-induced calcium mobilization in cells expressing the B2 receptor.

Materials:

-

HEK293 cells stably expressing the human bradykinin B2 receptor

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Bradykinin (agonist)

-

5-chlorosalicylic acid (test compound)

-

Ionomycin (positive control)

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader with injection capabilities

Procedure:

-

Cell Seeding: Seed the HEK293-B2 receptor cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Aspirate the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C in the dark.

-

Compound Incubation: Wash the cells with HBSS. Add HBSS containing various concentrations of 5-chlorosalicylic acid to the wells and incubate for 15-30 minutes at room temperature.

-

Calcium Flux Measurement: Place the plate in the fluorescence plate reader. Set the excitation and emission wavelengths for Fluo-4 (e.g., 485 nm and 525 nm, respectively).

-

Establish a baseline fluorescence reading for each well.

-

Inject a solution of bradykinin (at a concentration that elicits a submaximal response, e.g., EC80) into the wells and immediately begin recording the fluorescence intensity over time.

-

As a positive control, at the end of the experiment, add ionomycin to elicit a maximal calcium response.

-

Data Analysis: Calculate the change in fluorescence intensity upon bradykinin addition in the presence and absence of the test compound. Determine the IC50 value of 5-chlorosalicylic acid by plotting the percent inhibition against the log concentration of the compound.

Figure 2: Workflow for the Bradykinin B2 Receptor Functional Assay.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of a test compound on COX-1 and COX-2.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

-

5-chlorosalicylic acid (test compound)

-

Known selective COX-1 and COX-2 inhibitors (e.g., SC-560 and celecoxib, respectively) as controls

-

96-well microplate

-

Spectrophotometric plate reader

Procedure:

-

Reagent Preparation: Prepare solutions of enzymes, heme, arachidonic acid, TMPD, and test compounds in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to each well.

-

Add various concentrations of 5-chlorosalicylic acid or control inhibitors to the appropriate wells. Include wells with no inhibitor as a control for maximal enzyme activity.

-

Pre-incubate the plate for 5-10 minutes at room temperature.

-

Initiation of Reaction: Initiate the reaction by adding a solution containing both arachidonic acid and TMPD to all wells.

-

Measurement: Immediately begin reading the absorbance at a wavelength of 590-620 nm in kinetic mode for 5-10 minutes. The rate of color development is proportional to the COX peroxidase activity.

-

Data Analysis: Determine the initial rate of the reaction for each concentration of the test compound. Calculate the percent inhibition relative to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the log concentration of 5-chlorosalicylic acid.

5-Lipoxygenase (5-LOX) Inhibition Assay

This spectrophotometric assay measures the inhibition of 5-LOX activity by monitoring the formation of conjugated dienes.

Materials:

-

Purified human recombinant 5-lipoxygenase

-

Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)

-

Calcium chloride (CaCl2)

-

ATP

-

Arachidonic acid (substrate)

-

5-chlorosalicylic acid (test compound)

-

Known 5-LOX inhibitor (e.g., Zileuton) as a control

-

UV-transparent 96-well plate or cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme, CaCl2, ATP, arachidonic acid, and test compounds in the assay buffer.

-

Reaction Setup: In a UV-transparent plate or cuvettes, add the assay buffer, CaCl2, ATP, and the 5-LOX enzyme.

-

Add various concentrations of 5-chlorosalicylic acid or the control inhibitor. Include a control with no inhibitor.

-

Pre-incubate the mixture for 5 minutes at room temperature.

-

Initiation of Reaction: Start the reaction by adding the arachidonic acid solution.

-

Measurement: Immediately monitor the increase in absorbance at 234 nm for 5-10 minutes. This absorbance change corresponds to the formation of hydroperoxyeicosatetraenoic acids (HPETEs).

-

Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. Determine the percent inhibition for each concentration of the test compound relative to the control. Calculate the IC50 value by plotting the percent inhibition against the log concentration of 5-chlorosalicylic acid.

Summary and Future Directions

Seclazone functions as a prodrug, with its anti-inflammatory, analgesic, and antipyretic effects mediated by its active metabolite, 5-chlorosalicylic acid. The primary biological target appears to be the bradykinin receptor pathway, where 5-CSA exhibits antagonistic activity. The role of COX and LOX inhibition in the pharmacological profile of Seclazone remains to be definitively established and requires further investigation with quantitative in vitro assays.

Future research should focus on:

-

Determining the binding affinities (Ki) and functional antagonism (IC50) of 5-chlorosalicylic acid at both B1 and B2 bradykinin receptors.

-

Quantifying the inhibitory potency (IC50) of 5-chlorosalicylic acid against COX-1, COX-2, and 5-LOX to clarify its NSAID profile.

-

Conducting comprehensive metabolic studies in humans to identify all metabolites and assess their biological activities.

-

Investigating the downstream signaling pathways affected by 5-CSA's interaction with the bradykinin receptor.

A clearer understanding of these molecular interactions will provide a more complete picture of Seclazone's mechanism of action and could inform the development of novel anti-inflammatory therapeutics.

References

[1] Greenberg, R., & Antonaccio, M. J. (1980). Antagonism by meseclazone and other nonsteroidal anti-inflammatory drugs of bradykinin-induced bronchospasm. European journal of pharmacology, 67(2-3), 257–264. [3] Edelson, J., Douglas, J. F., & Ludwig, B. J. (1973). Seclazone: biotransformation during absorption in the rat, binding in plasma, and disappearance from plasma in the dog. Drug metabolism and disposition: the biological fate of chemicals, 1(6), 737–741. [2] Regoli, D., & Barabé, J. (1980). Pharmacology of bradykinin and related kinins. Pharmacological reviews, 32(1), 1–46. [5] Burch, R. M., & Kyle, D. J. (1992). Recent developments in the understanding of bradykinin receptors. Life sciences, 50(12), 829–838. [6] Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131–144. [7] Hammarberg, T., & Samuelsson, B. (1984). 5-Lipoxygenase from human leukocytes. Methods in enzymology, 107, 318–325. [8] Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Bradykinin Receptor Functional Assay Service. Retrieved from [A representative commercial assay service provider's website] [9] Cayman Chemical. (n.d.). COX Inhibitor Screening Assay Kit. Retrieved from [A representative commercial assay kit provider's website] [10] Sigma-Aldrich. (n.d.). Lipoxygenase Activity Assay Kit. Retrieved from [A representative commercial assay kit provider's website] [11] Marceau, F., Hess, J. F., & Bachvarov, D. R. (1998). The B1 receptors for kinins. Pharmacological reviews, 50(3), 357–386. [12] Whittle, B. J., & Vane, J. R. (2003). A history of prostaglandin and cyclooxygenase research. Arteriosclerosis, thrombosis, and vascular biology, 23(8), 1337–1340. [13] Samuelsson, B., Dahlen, S. E., Lindgren, J. A., Rouzer, C. A., & Serhan, C. N. (1987). Leukotrienes and lipoxins: structures, biosynthesis, and biological effects. Science, 237(4819), 1171–1176. [14] Gierse, J. K., McDonald, J. J., Hauser, S. D., Rangwala, S. H., Koboldt, C. M., & Seibert, K. (1996). A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. The Journal of biological chemistry, 271(26), 15810–15814. [15] Radmark, O., & Samuelsson, B. (2009). 5-Lipoxygenase: mechanisms of regulation. Journal of lipid research, 50 Suppl(Suppl), S40–S45. [4] Bhoola, K. D., Figueroa, C. D., & Worthy, K. (1992). Bioregulation of kinins: kallikreins, kininogens, and kininases. Pharmacological reviews, 44(1), 1–80.

Sources

- 1. Antagonism by meseclazone and other nonsteroidal anti-inflammatory drugs of bradykinin-induced bronchospasm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 3. benchchem.com [benchchem.com]

- 4. Bradykinin analogs antagonize bradykinin-induced second messenger production in a sensory neuron cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. innoprot.com [innoprot.com]

- 7. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bio-protocol.org [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. protocols.io [protocols.io]

- 12. ijcmas.com [ijcmas.com]

- 13. assaygenie.com [assaygenie.com]

- 14. researchgate.net [researchgate.net]

- 15. sigmaaldrich.com [sigmaaldrich.com]

In Vivo Antibradykinin Activity of Seclazone: A Technical Guide

This guide provides an in-depth technical exploration of the in vivo antibradykinin properties of Seclazone (7-chloro-3,3a-dihydro-2H,9H-isoxazolo[3,2-b][1][2]benzoxazin-9-one), a heterocyclic compound with established anti-inflammatory, analgesic, and antipyretic effects.[3] This document is intended for researchers, scientists, and drug development professionals investigating inflammatory pathways and novel therapeutic agents. We will delve into the foundational science, experimental methodologies, and mechanistic insights that underpin Seclazone's activity against bradykinin, a key mediator of inflammation and pain.

Foundational Insight: Seclazone as a Prodrug

A critical aspect of understanding Seclazone's in vivo activity is its metabolic fate. Upon oral administration, Seclazone is rapidly and extensively metabolized, particularly by the intestinal wall.[1] It undergoes hydrolytic cleavage of the oxazine ring, converting it into its primary and only major circulating metabolite: 5-chlorosalicylic acid.[1][3] In fact, unchanged Seclazone is often undetectable in the systemic circulation following oral administration in animal models.[1]

This metabolic conversion is not a mere inactivation but a crucial step in its mechanism of action. The antibradykinin effects observed in vivo are largely attributable to the actions of 5-chlorosalicylic acid. This positions Seclazone as a prodrug, where the parent compound facilitates delivery and subsequent release of the active salicylate moiety. This understanding is paramount for the correct interpretation of experimental data and for designing further studies. The historical context for this lies in early observations of salicylates, like sodium salicylate, demonstrating antagonism against bradykinin-induced effects in rats.[4]

The Target: Bradykinin and its B2 Receptor Signaling Pathway

Bradykinin is a potent inflammatory nonapeptide generated in tissues and plasma by the action of kallikreins on kininogen precursors.[5][6] It exerts a wide range of pro-inflammatory effects, including vasodilation, increased vascular permeability, smooth muscle contraction (such as in the bronchi), and stimulation of sensory nerve endings leading to pain.[6][7] These effects are primarily mediated through the activation of the bradykinin B2 receptor (B2R), a G-protein coupled receptor (GPCR) that is constitutively expressed in most tissues.[5][8][9]

Upon bradykinin binding, the B2R activates multiple intracellular signaling cascades, predominantly through Gαq/11 proteins. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events culminate in the physiological responses associated with inflammation.[3][5] Furthermore, this pathway can lead to the production of prostaglandins, which sensitize nerve endings to the painful effects of bradykinin.[10]

Diagram: Bradykinin B2 Receptor Signaling Pathway

Caption: Simplified overview of the Bradykinin B2 receptor signaling cascade.

In Vivo Models for Assessing Antibradykinin Activity

To empirically validate the antibradykinin activity of a compound like Seclazone, specific in vivo models are essential. These assays are designed to provoke a measurable physiological response with exogenous bradykinin, which can then be challenged by the test compound.

Model 1: Bradykinin-Induced Bronchoconstriction in Guinea Pigs

This model directly assesses the ability of a compound to inhibit bradykinin's contractile effect on airway smooth muscle.[3]

Rationale: The guinea pig is highly sensitive to bronchoconstrictor agents, and bradykinin reliably induces a measurable increase in airway resistance.[11] This provides a robust system to quantify the antagonistic effects of a test compound.

Experimental Protocol:

-

Animal Preparation:

-

Male guinea pigs (300-400g) are anesthetized (e.g., with urethane, 1.5 g/kg, i.p.).

-

The trachea is cannulated for mechanical ventilation. Animals are often paralyzed (e.g., with succinylcholine, 2.5 mg/kg, s.c.) to prevent spontaneous breathing artifacts.[8]

-

Ventilation parameters are set to maintain a stable baseline pulmonary inflation pressure (PIP), for example, 60 breaths/min with a tidal volume of 6 ml/kg.[8]

-

A cannula is inserted into the jugular vein for intravenous administration of bradykinin and the test compound.

-

-

Measurement of Bronchoconstriction:

-

Changes in PIP are recorded via a pressure transducer connected to the tracheal cannula. An increase in PIP reflects bronchoconstriction.[11]

-

Alternatively, overflow volume can be measured using a Konzett-Rössler apparatus.

-

-

Procedure:

-

A stable baseline PIP is established.

-

A standard dose of bradykinin (e.g., 2-5 µg/kg, i.v.) is administered to elicit a control bronchoconstrictor response. Responses should be allowed to return to baseline between challenges (approx. 10-minute intervals).[3]

-

The test compound (Seclazone) or vehicle is administered. In original studies, Seclazone was given orally (p.o.) 1 hour before the experiment or intravenously (i.v.) during the experiment.[3]

-

Following administration of the test compound, the standard dose of bradykinin is injected again.

-

The percentage inhibition of the bradykinin-induced bronchoconstrictor response is calculated by comparing the response amplitude before and after Seclazone administration.

-

-

Self-Validation and Controls:

-

Vehicle Control: Administer the vehicle used to dissolve Seclazone to ensure it has no effect on the bradykinin response.

-

Specificity Control: To confirm that the inhibition is specific to bradykinin, the effect of another bronchoconstrictor, such as histamine, can be tested before and after Seclazone administration. Seclazone has been shown to not significantly alter histamine-induced bronchoconstriction, demonstrating its selectivity.[3]

-

Diagram: Bronchoconstriction Experimental Workflow

Caption: Workflow for the bradykinin-induced bronchoconstriction assay.

Model 2: Bradykinin-Induced Vascular Permeability in Rats

This model quantifies the ability of a compound to inhibit the increase in capillary permeability, a hallmark of acute inflammation, induced by bradykinin.[3]

Rationale: Bradykinin is a potent inducer of plasma extravasation.[12][13] This effect can be visualized and quantified by measuring the leakage of a vascularly-retained dye, such as Evans blue, into the tissue at the site of bradykinin injection.

Experimental Protocol:

-

Animal Preparation:

-

Male rats (e.g., Sprague-Dawley, 200-250g) are used.

-

The test compound (Seclazone, 150-300 mg/kg) or vehicle is administered orally 1 hour prior to the experiment.[3]

-

-

Dye Administration and Intradermal Challenge:

-

Evans blue dye (e.g., 20 mg/kg), which binds to serum albumin, is injected intravenously via the tail vein.

-

Immediately after the dye injection, the dorsal skin of the rat is shaved.

-

Multiple sites on the back are marked for intradermal injections.

-

A standard dose of bradykinin (e.g., 1 µg in 0.1 ml saline) is injected intradermally into several sites.

-

A control injection of saline (0.1 ml) is made at a separate site.

-

-

Quantification of Permeability:

-

After a set period (e.g., 30 minutes), the animal is euthanized.

-

The dorsal skin is reflected, and the diameter and intensity of the blue spots (lesions) on the underside of the skin are measured. The blue color indicates the area of plasma extravasation.

-

For more quantitative analysis, the blue-stained skin areas can be excised, and the dye extracted using a solvent (e.g., formamide). The concentration of the extracted dye is then determined spectrophotometrically (at ~620 nm).

-

-

Data Analysis:

-

The amount of dye extravasation in the Seclazone-treated group is compared to the vehicle-treated control group.

-

The percentage inhibition of the bradykinin-induced permeability increase is calculated.

-

Data Summary and Interpretation

Original studies with Seclazone demonstrated significant, dose-dependent inhibition in both models, providing clear evidence of its in vivo antibradykinin activity.

| Model | Species | Seclazone Dose | Effect | Reference |

| Bradykinin-Induced Bronchoconstriction | Guinea Pig | 5 mg/kg, i.v. | 38% reduction in amplitude of bronchoconstrictor response | [3] |

| Bradykinin-Induced Vascular Permeability | Rat | 150 mg/kg, p.o. | Significant prevention of increased vascular permeability | [3] |

| Bradykinin-Induced Vascular Permeability | Rat | 300 mg/kg, p.o. | Significant prevention of increased vascular permeability | [3] |

Interpretation:

The observed effects are consistent with the antagonism of bradykinin's actions at its B2 receptor. Given that Seclazone is a prodrug for 5-chlorosalicylic acid, the mechanism is likely twofold, reflecting the known actions of salicylates:

-

Inhibition of Prostaglandin Synthesis: Salicylates are well-known inhibitors of cyclooxygenase (COX) enzymes.[10] Prostaglandins, particularly PGE2, do not directly cause pain but they sensitize afferent nerve endings to the algesic effects of other mediators like bradykinin.[10] By inhibiting prostaglandin synthesis, the active metabolite of Seclazone reduces this sensitization, thereby functionally antagonizing a key downstream effect of bradykinin signaling.

-

Allosteric Receptor Modulation: More recent evidence suggests a direct interaction between salicylates and the bradykinin B2 receptor. Aspirin has been shown to act as an allosteric inhibitor of the B2 receptor, reducing its apparent affinity for bradykinin by accelerating the ligand-receptor dissociation rate.[14] It is highly plausible that 5-chlorosalicylic acid shares this property, directly interfering with bradykinin's ability to bind and activate its receptor.

Conclusion

Seclazone demonstrates clear in vivo antibradykinin activity, which is a key component of its overall anti-inflammatory profile. This activity is not mediated by the parent drug but by its principal metabolite, 5-chlorosalicylic acid. The mechanism of action is likely a combination of inhibiting prostaglandin-mediated sensitization and direct allosteric modulation of the bradykinin B2 receptor. The experimental models described herein—bradykinin-induced bronchoconstriction and vascular permeability—provide a robust and reliable framework for quantifying this activity and serve as foundational assays for the preclinical evaluation of compounds targeting the kallikrein-kinin system.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. [Antagonism between synthetic bradykinin and sodium salicylate in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure activity relationships for bradykinin antagonists on the inhibition of cytokine release and the release of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A new highly potent antagonist of bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacology of Bradykinin-Evoked Coughing in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]

- 10. webofjournals.com [webofjournals.com]

- 11. Bradykinin-induced bronchoconstriction in guinea pig in vivo: role of neural mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of bradykinin in the vascular permeability response induced by carrageenin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. japsonline.com [japsonline.com]

- 14. Aspirin inhibits human bradykinin B2 receptor ligand binding function - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-inflammatory Potential of Seclazone's Active Metabolites: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the anti-inflammatory properties of the active metabolites of Seclazone, with a primary focus on its principal metabolite, 5-chlorosalicylic acid (5-CSA). This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel anti-inflammatory agents. It synthesizes current knowledge, proposes mechanistic hypotheses based on related compounds, and provides detailed experimental protocols to facilitate further investigation into this promising area.

Introduction: Seclazone and the Significance of its Metabolic Activation

Seclazone is recognized as a prodrug, a compound that undergoes biotransformation after administration to yield a pharmacologically active substance. This metabolic activation is a critical aspect of its therapeutic profile. Early research has established that Seclazone possesses anti-inflammatory, analgesic, and antipyretic properties.[1] Studies in rats have shown that orally administered Seclazone is rapidly converted into its active metabolite, 5-chlorosalicylic acid (5-CSA), by the intestinal wall, indicating that the therapeutic effects observed are likely attributable to this metabolite.

This guide will delve into the known anti-inflammatory characteristics of 5-CSA and explore its putative mechanisms of action by drawing parallels with the well-documented activities of other salicylic acid derivatives. A significant portion of this document is dedicated to providing robust experimental frameworks for the validation of these proposed mechanisms and the comprehensive evaluation of 5-CSA's anti-inflammatory potential.

Seclazone Metabolism and the Emergence of 5-Chlorosalicylic Acid

The metabolic journey of Seclazone to its active form is a rapid and efficient process. In vivo studies have demonstrated that upon oral administration, Seclazone is extensively metabolized, with 5-chlorosalicylic acid being the major metabolite detected in systemic circulation. This biotransformation is crucial, as it unmasks the pharmacologically active entity responsible for the observed anti-inflammatory effects.

Caption: Metabolic activation of Seclazone to 5-chlorosalicylic acid.

Confirmed Anti-inflammatory Properties of 5-Chlorosalicylic Acid

While the specific molecular targets of 5-CSA are not yet fully elucidated, in vivo and ex vivo studies have confirmed its anti-inflammatory activity.

In Vivo Anti-inflammatory Activity

Comparative studies in rat paw edema models, a classic method for assessing acute inflammation, have demonstrated the "antiphlogistic" (anti-inflammatory) activity of 5-CSA. The profile of its activity in these models suggests a mode of action comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs) like acetylsalicylic acid and phenylbutazone.[2]

Effects on Platelet Aggregation

Platelets play a significant role in the inflammatory process. Investigations into the effects of 5-CSA on platelet aggregation have revealed a nuanced profile. In vitro studies have shown that 5-CSA is less potent than its parent compound's analog (meseclazone) and aspirin in inhibiting ADP- and collagen-induced platelet aggregation. However, it exhibits comparable efficacy to aspirin in inhibiting thrombin-induced aggregation.[1] This suggests that 5-CSA may interfere with the platelet release reaction, a key event in amplifying the inflammatory response.[1]

Putative Mechanisms of Anti-inflammatory Action: An Evidence-Based Hypothesis

Direct experimental evidence detailing the molecular mechanisms of 5-CSA is limited. However, based on the extensive research on its parent structure, salicylic acid, and its close analog, 5-aminosalicylic acid (5-ASA), we can formulate a strong hypothesis regarding its potential modes of action.

Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. Salicylates are known to inhibit COX activity. While salicylic acid itself is a weak inhibitor of purified COX-1 and COX-2, it can suppress prostaglandin synthesis in intact cells by inhibiting COX-2 expression.[3] It is plausible that 5-CSA shares this ability to downregulate COX-2 expression, thereby reducing the production of inflammatory prostaglandins.

Modulation of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Salicylates have been shown to inhibit the NF-κB signaling pathway.[4] This inhibition can occur through the prevention of the degradation of IκBα, the inhibitory subunit of NF-κB. It is hypothesized that 5-CSA may exert its anti-inflammatory effects by attenuating the NF-κB signaling cascade, leading to a broad-spectrum reduction in the expression of inflammatory mediators.

Activation of Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ)

Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) is a nuclear receptor with potent anti-inflammatory properties. The related compound, 5-aminosalicylic acid (5-ASA), has been shown to exert its intestinal anti-inflammatory effects through the activation of PPAR-γ.[5][6] Activation of PPAR-γ can antagonize the activity of pro-inflammatory transcription factors such as NF-κB. Given the structural similarity, it is a compelling hypothesis that 5-CSA may also function as a PPAR-γ agonist, contributing to its anti-inflammatory profile.

Caption: Hypothesized molecular mechanisms of 5-chlorosalicylic acid.

Experimental Protocols for Mechanistic Validation

To substantiate the hypothesized mechanisms of action for 5-CSA, a series of well-defined in vitro and in vivo experiments are necessary. The following protocols provide a robust framework for these investigations.

In Vitro Assays

5.1.1 COX-1 and COX-2 Inhibition Assay

-

Objective: To determine the direct inhibitory effect of 5-CSA on COX-1 and COX-2 enzyme activity and to calculate its IC50 values.

-

Methodology:

-

Utilize commercially available COX inhibitor screening assay kits (e.g., Cayman Chemical, Abcam).

-

Prepare a range of concentrations of 5-CSA, a positive control (e.g., celecoxib for COX-2, SC-560 for COX-1), and a vehicle control.

-

Incubate purified ovine COX-1 or human recombinant COX-2 enzyme with the test compounds.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent-based method as per the kit instructions.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value.

-

5.1.2 NF-κB Reporter Assay

-

Objective: To assess the effect of 5-CSA on NF-κB transcriptional activity.

-

Methodology:

-

Use a stable cell line expressing an NF-κB-driven reporter gene (e.g., luciferase or SEAP). HEK293 or THP-1 cells are suitable models.

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of 5-CSA for 1-2 hours.